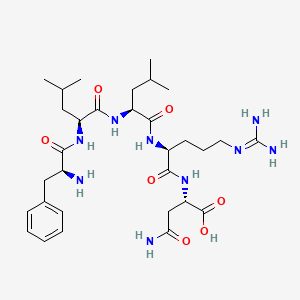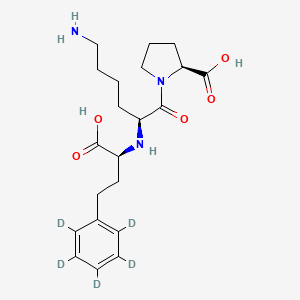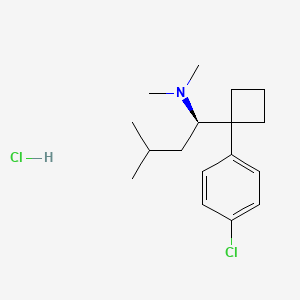
(R)-Sibutramine hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Analysis and Validation : Singh et al. (2008) developed and validated methods for determining sibutramine hydrochloride monohydrate in pharmaceutical products using UV-derivative spectrophotometry and high-performance liquid chromatography. This research supports its clinical use and ensures quality control in pharmaceutical formulations (Singh et al., 2008).
Detection in Health Supplements : Chen Zhi-liang (2009) established a method for detecting sibutramine hydrochloride in Chinese traditional patented medicines and health supplements, highlighting its relevance in ensuring the safety and authenticity of health products (Chen Zhi-liang, 2009).
Enantiomeric Separation and Analysis : Bae et al. (2009) introduced a method for separating and analyzing the R(+)- and S(-)-isomers of sibutramine and its metabolites, which is crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Bae et al., 2009).
Pharmacokinetics of Enantiomers : Noh et al. (2010) studied the enantioselective pharmacokinetics of sibutramine in rats, providing insights into how different enantiomers of the drug are processed in the body (Noh et al., 2010).
Crystal Chemistry and Physical Properties : Maccaroni et al. (2008) characterized the crystal chemistry of sibutramine, offering valuable information for its formulation and stability (Maccaroni et al., 2008).
Detection in Pharmaceutical Capsules : A study by Ouyang et al. (2017) developed a Surface Enhanced Raman Scattering method for detecting sibutramine hydrochloride in pharmaceutical capsules, demonstrating its application in rapid drug testing (Ouyang et al., 2017).
Antidepressant Potential : Research by Buckett et al. (1988) explored the potential of sibutramine hydrochloride as an antidepressant, examining its effects on noradrenergic down-regulation (Buckett et al., 1988).
Chiral Resolution and Stereochemistry : Shi Xiao-xin (2011) conducted chiral resolution of racemic sibutramine hydrochloride, important for understanding and utilizing the specific activities of its enantiomers (Shi Xiao-xin, 2011).
Anorexic Effects and Comparative Analysis : Bodhankar et al. (2007) investigated the anorexic effects of sibutramine's enantiomers, providing insights into its mechanisms in treating obesity (Bodhankar et al., 2007).
Blood Pressure Response and Sympathetic Activity : Heusser et al. (2007) studied how sympathetic nerve activity influences blood pressure responses to sibutramine, relevant for its cardiovascular safety profile (Heusser et al., 2007).
Mechanism of Action
properties
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOJIWUVCMBAZ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154752-45-1 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154752-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154752451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIBUTRAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODB7RN3OVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






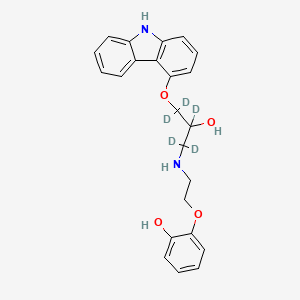


![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
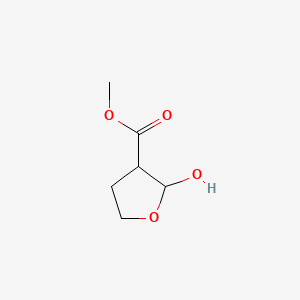
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)
